2,4-dichloro-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DICHLORO-N~1~-[2-(4-METHOXYPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
The synthesis of 2,4-DICHLORO-N~1~-[2-(4-METHOXYPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE involves multiple steps. One common synthetic route includes the reaction of 2,4-dichlorobenzoyl chloride with 4-methoxyphenylhydrazine to form an intermediate, which is then cyclized with thiophene-2-carboxylic acid under acidic conditions . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles like amines or thiols replace the chlorine atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-DICHLORO-N~1~-[2-(4-METHOXYPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and antitumor agent.
Industry: Utilized in the development of new materials and polymers
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors involved in the biological processes of bacteria or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2,4-Dichlorophenylthiazole
- 4-Methoxyphenylthiazole
- Thieno[3,4-c]pyrazole derivatives
These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of 2,4-DICHLORO-N~1~-[2-(4-METHOXYPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C19H15Cl2N3O4S |
---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C19H15Cl2N3O4S/c1-28-13-5-3-12(4-6-13)24-18(15-9-29(26,27)10-17(15)23-24)22-19(25)14-7-2-11(20)8-16(14)21/h2-8H,9-10H2,1H3,(H,22,25) |
InChI Key |
HRPFLRJGIIUWJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.